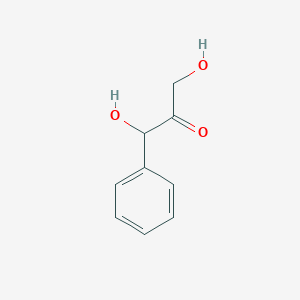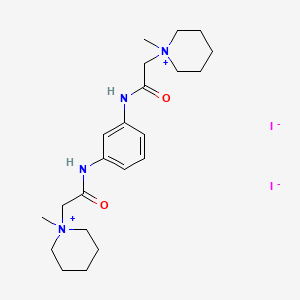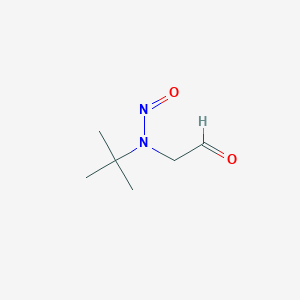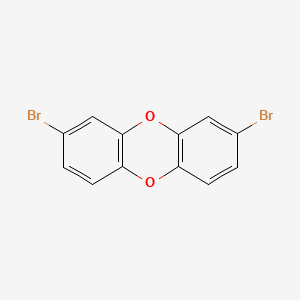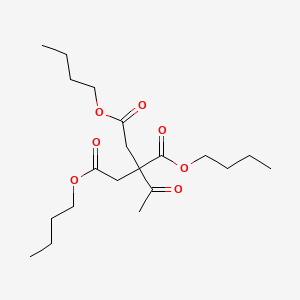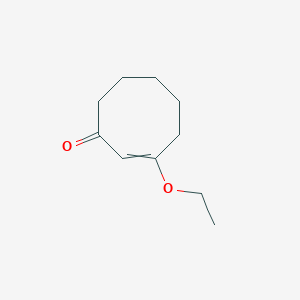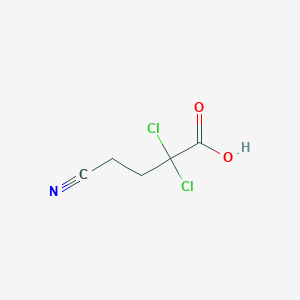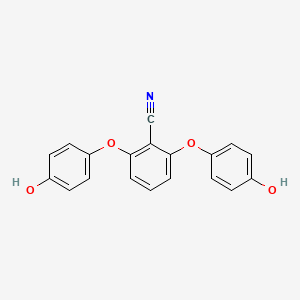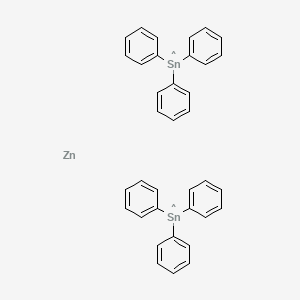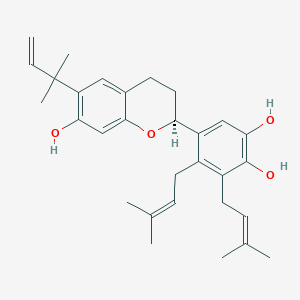
Kazinol E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kazinol E is a prenylated flavonoid compound isolated from the root bark of Broussonetia kazinoki, a deciduous shrub tree belonging to the Moraceae family. This compound is known for its significant biological activities, including antioxidant, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Kazinol E can be synthesized through microbial transformation of Broussonetia kazinoki extracts. The process involves the use of specific microbial strains such as Mucor hiemalis, which facilitate the conversion of precursor compounds into this compound . The reaction conditions typically include controlled temperature and pH levels to optimize the yield of this compound.
Industrial Production Methods: Industrial production of this compound involves solvent extraction of Broussonetia kazinoki followed by purification processes. The extraction is usually performed using organic solvents like ethanol or methanol, and the extract is then subjected to chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Kazinol E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the presence of solvents like ethanol or tetrahydrofuran.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Mecanismo De Acción
Kazinol E exerts its effects primarily by inhibiting the extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for the survival and proliferation of cancer stem-like cells. This compound directly binds to the ATP binding pocket of ERK1, thereby blocking its activity and reducing the population of cancer stem-like cells .
Comparación Con Compuestos Similares
- Kazinol C
- Kazinol F
- Broussonol N
- Kazinol X
Comparison: Kazinol E is unique due to its specific inhibition of the ERK pathway, which is not observed in other similar compounds like Kazinol C. This specificity makes this compound a promising candidate for targeted cancer therapy .
Propiedades
Número CAS |
104494-34-0 |
|---|---|
Fórmula molecular |
C30H38O4 |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
5-[(2S)-7-hydroxy-6-(2-methylbut-3-en-2-yl)-3,4-dihydro-2H-chromen-2-yl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C30H38O4/c1-8-30(6,7)24-15-20-11-14-27(34-28(20)17-25(24)31)23-16-26(32)29(33)22(13-10-19(4)5)21(23)12-9-18(2)3/h8-10,15-17,27,31-33H,1,11-14H2,2-7H3/t27-/m0/s1 |
Clave InChI |
RPBKTSQYNACKIG-MHZLTWQESA-N |
SMILES isomérico |
CC(=CCC1=C(C(=C(C=C1[C@@H]2CCC3=CC(=C(C=C3O2)O)C(C)(C)C=C)O)O)CC=C(C)C)C |
SMILES canónico |
CC(=CCC1=C(C(=C(C=C1C2CCC3=CC(=C(C=C3O2)O)C(C)(C)C=C)O)O)CC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



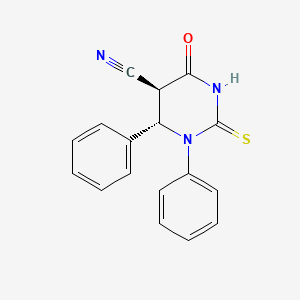
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
